Lithium methacrylate

Catalog No.
S1909528
CAS No.
13234-23-6
M.F
C4H5LiO2
M. Wt
92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium methacrylate

CAS Number

13234-23-6

Product Name

Lithium methacrylate

IUPAC Name

lithium;2-methylprop-2-enoate

Molecular Formula

C4H5LiO2

Molecular Weight

92 g/mol

InChI

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1

InChI Key

RLQOUIUVEQXDPW-UHFFFAOYSA-M

SMILES

[Li+].CC(=C)C(=O)[O-]

Canonical SMILES

[Li+].CC(=C)C(=O)[O-]

Solid-State Electrolytes

One promising area of research for LiMA is in the development of solid-state electrolytes for lithium batteries. Traditional lithium-ion batteries use liquid electrolytes, which can be flammable and pose safety risks. Solid-state electrolytes offer a safer alternative, and researchers are exploring different materials for this purpose.

LiMA has been studied as a potential component of solid-state electrolytes due to its good ionic conductivity for lithium ions []. This means it allows lithium ions to move freely within the material, which is essential for battery function.

However, LiMA on its own is not a viable solid-state electrolyte. Researchers are investigating methods to improve its stability and performance, such as combining it with other materials to form composite electrolytes [].

Lithium methacrylate is an organic compound with the chemical formula C4H5LiO2\text{C}_4\text{H}_5\text{LiO}_2. It is a lithium salt of methacrylic acid, characterized by the presence of a lithium ion attached to the methacrylate anion. This compound is notable for its role in polymer chemistry, particularly in the development of polymer electrolytes for lithium-ion batteries. Lithium methacrylate exhibits properties that make it suitable for various applications, including its ability to enhance conductivity in polymer matrices when used as a dopant.

, primarily involving polymerization processes. It can be synthesized through the reaction of lithium hydroxide with methacrylic acid, resulting in the formation of lithium methacrylate and water:

LiOH+C4H6O2C4H5LiO2+H2O\text{LiOH}+\text{C}_4\text{H}_6\text{O}_2\rightarrow \text{C}_4\text{H}_5\text{LiO}_2+\text{H}_2\text{O}

In addition to its synthesis, lithium methacrylate can participate in radical polymerization reactions, where it serves as a monomer or comonomer. The polymerization process can be initiated by various methods, including thermal initiation or using initiators like azobisisobutyronitrile.

Lithium methacrylate can be synthesized through several methods:

  • Direct Neutralization: Reacting lithium hydroxide with methacrylic acid in aqueous solution.
  • Polymerization: Using lithium methacrylate as a monomer in radical polymerization to create various copolymers.
  • Ion Exchange: Involving ion-exchange reactions where lithium ions are exchanged into a pre-formed polymer matrix containing other cations.

These methods allow for the production of lithium methacrylate in varying purities and forms suitable for different applications.

Lithium methacrylate finds applications primarily in:

  • Polymer Electrolytes: Used in the formulation of solid and gel polymer electrolytes for lithium-ion batteries, enhancing ionic conductivity.
  • Biomedical Materials: Potential use in drug delivery systems and tissue engineering due to its compatibility with biological systems.
  • Adhesives and Coatings: Employed in formulations requiring improved mechanical properties and adhesion characteristics.

Studies have shown that lithium methacrylate interacts favorably with various anionic species when incorporated into polymer matrices. For instance, its presence can modify the physical properties of poly(methyl methacrylate) by affecting glass transition temperatures and mechanical strength. The interactions between lithium cations and ester groups within the polymer chains play a significant role in enhancing material performance under thermal stress .

Lithium methacrylate shares similarities with other lithium salts and methacrylates but possesses unique characteristics that distinguish it from these compounds. Here are some similar compounds:

CompoundChemical FormulaUnique Features
Lithium acrylateC₄H₅LiO₂Used primarily in acrylate-based polymers
Sodium methacrylateC₄H₅NaO₂More soluble in water; less effective as a battery electrolyte
Potassium methacrylateC₄H₅KO₂Similar applications but different ionic conductivity
Lithium 4-styrenesulfonateC₈H₉LiO₃SUtilized as a single-ion conductor in battery applications

Lithium methacrylate's unique properties stem from its specific ionic interactions and ability to form stable polymer networks, making it particularly valuable in energy storage applications compared to its sodium and potassium counterparts.

Lithium methacrylate exhibits a well-defined molecular structure characterized by the molecular formula C4H5LiO2 and a molecular weight of 92.0 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name is lithium 2-methylacrylate, reflecting its structural composition as the lithium salt of methacrylic acid. The Chemical Abstracts Service registry number 13234-23-6 provides unique identification for this compound in chemical databases.

The molecular architecture of lithium methacrylate consists of a lithium cation ionically bonded to a methacrylate anion. The methacrylate portion contains a vinyl group (C=C double bond) adjacent to a carboxylate functional group, with a methyl substituent attached to the vinyl carbon. This structural arrangement imparts both ionic character through the lithium-carboxylate interaction and polymerizable functionality through the vinyl group.

Spectroscopic characterization reveals distinct structural features of lithium methacrylate. The compound's canonical Simplified Molecular Input Line Entry System representation is [Li+].CC(=C)C(=O)[O-], clearly illustrating the ionic nature of the lithium-carboxylate interaction. The International Chemical Identifier key RLQOUIUVEQXDPW-UHFFFAOYSA-M provides a unique digital fingerprint for database searches and computational chemistry applications.

Table 1: Fundamental Molecular Properties of Lithium Methacrylate

PropertyValueReference
Molecular FormulaC4H5LiO2
Molecular Weight92.0 g/mol
Chemical Abstracts Service Number13234-23-6
International Union of Pure and Applied Chemistry Namelithium 2-methylacrylate
Physical State (20°C)Solid
AppearanceWhite to light yellow powder

The electronic structure of lithium methacrylate features delocalized π-electrons within the methacrylate moiety, contributing to its chemical reactivity and polymerization potential. The lithium cation's small ionic radius and high charge density facilitate strong electrostatic interactions with the carboxylate oxygen atoms, influencing the compound's solubility characteristics and thermal properties.

Historical Development and Synthesis Methodologies

The synthesis of lithium methacrylate has evolved through several methodological approaches, with the most prevalent being direct acid-base neutralization reactions. The fundamental synthetic route involves the reaction of methacrylic acid with lithium-containing bases, primarily lithium hydroxide or lithium carbonate. This approach represents a classical acid-base neutralization that produces the desired lithium salt alongside water or carbon dioxide as byproducts.

Industrial synthesis protocols typically employ methacrylic acid as the starting material, which is dissolved in appropriate solvents such as water or alcohols. The reaction proceeds through the careful addition of lithium hydroxide or lithium carbonate to the methacrylic acid solution under controlled temperature conditions. Research has demonstrated that reaction temperatures between 70°C and 160°C provide optimal conversion rates, with typical reaction times ranging from 3 to 5 hours at elevated temperatures.

Alternative synthetic methodologies have been explored to address specific industrial requirements. Transesterification reactions involving methyl methacrylate and lithium-containing compounds have been investigated as potential routes for lithium methacrylate production. These processes require careful control of water content, with optimal conditions maintaining total water content below 1000 parts per million to prevent undesired side reactions.

Table 2: Synthesis Methodologies for Lithium Methacrylate Production

MethodReactantsConditionsYieldReference
Direct NeutralizationMethacrylic acid + Lithium hydroxide70-160°C, 3-5 hours>95%
Carbonate RouteMethacrylic acid + Lithium carbonateRoom temperature, 16 hoursQuantitative
TransesterificationMethyl methacrylate + Lithium compoundsControlled water content <1000 ppmVariable

Recent research has focused on optimizing synthesis conditions to enhance product purity and yield. Studies indicate that maintaining stoichiometric ratios between 1.5 and 6 times the theoretical requirement of methacrylic acid relative to lithium sources improves reaction completeness. The incorporation of polymerization inhibitors, such as hydroquinone monomethyl ether at concentrations of 40-200 parts per million, prevents unwanted polymerization during synthesis.

Purification methodologies typically involve crystallization processes, where the crude lithium methacrylate is recrystallized from appropriate solvents to achieve high purity levels. Industrial processes often employ mother liquor recycling to improve overall process efficiency and reduce waste generation.

Key Physicochemical Properties: Solubility, Stability, and Reactivity

The solubility characteristics of lithium methacrylate exhibit significant dependence on solvent properties and temperature conditions. Comprehensive solubility studies have revealed that lithium methacrylate demonstrates varying solubility patterns across different solvent systems, with temperature playing a crucial role in dissolution behavior. Research indicates that all lithium salt solubilities, including lithium methacrylate, increase with rising temperature, confirming the endothermic nature of the dissolution process.

Solvent polarity and dielectric constant significantly influence lithium methacrylate solubility. Studies have shown that solvents with higher polarity generally provide enhanced dissolution capacity for lithium methacrylate. The solubility order in organic solvents follows the pattern: ethanol > dimethyl sulfoxide > acetonitrile > propylene carbonate > dimethyl carbonate, correlating with solvent polarity parameters.

Table 3: Solubility Behavior of Lithium Methacrylate in Various Solvents

SolventDielectric ConstantPolarity IndexRelative SolubilityReference
Ethanol24.50.654Highest
Dimethyl sulfoxide46.70.444High
Acetonitrile37.50.460Moderate
Propylene carbonate64.90.272Low
Dimethyl carbonate3.10.231Lowest

Thermal stability represents another critical physicochemical property of lithium methacrylate. Thermogravimetric analysis studies have demonstrated that lithium methacrylate exhibits superior thermal stability compared to many conventional lithium salts used in electrochemical applications. The compound maintains structural integrity at temperatures significantly higher than traditional electrolyte salts, making it suitable for high-temperature applications.

The reactivity profile of lithium methacrylate is dominated by its dual functionality as both an ionic compound and a polymerizable monomer. The vinyl group present in the methacrylate moiety enables participation in radical polymerization reactions, while the ionic nature facilitates complexation with various organic and inorganic species. Research has shown that lithium methacrylate can effectively dissolve in ethylene carbonate/diethyl carbonate solvent systems when complexed with boron trifluoride, demonstrating its potential for electrochemical applications.

Table 4: Thermal and Chemical Stability Properties

PropertyValue/ObservationConditionsReference
Decomposition Temperature>285°CThermogravimetric analysis
Polymerization ReactivityHighRadical initiation conditions
Complex FormationSoluble with boron trifluorideEthylene carbonate/diethyl carbonate medium
Electrochemical Stability~5.0 VLinear sweep voltammetry at 25°C

The ionic conductivity of lithium methacrylate-based systems has been extensively studied, revealing values of 3.0 × 10^-5 Siemens per centimeter at 25°C in gel polymer electrolyte formulations. This conductivity level, while modest compared to liquid electrolytes, demonstrates the compound's potential for solid-state electrochemical applications where mechanical stability is paramount.

Lithium-Ion Transport Dynamics in Polymer Electrolytes

Lithium-ion transport in methacrylate-based polymer electrolytes involves several distinct mechanisms that govern the overall electrochemical performance. The fundamental transport processes can be categorized into three primary modes: continuous motion, vehicular transport, and ion hopping [1] [2] [3].

Continuous Motion Mechanism

The dominant transport mechanism in methacrylate-based polymer electrolytes is continuous motion, which involves the successive exchange of the coordination sphere around lithium ions [3]. This process changes from polymer-mediated to anion-mediated transport as salt concentration increases. In polymer-mediated continuous motion, lithium ions migrate along polymer chains through sequential coordination-decoordination processes with electron-donating groups such as carbonyl and ether oxygens present in methacrylate structures [1] [4].

Vehicular Transport Dynamics

Vehicular transport occurs when lithium ions move together with their solvating polymer segments. This mechanism becomes less significant at higher molecular weights due to reduced chain mobility, but plays a crucial role in low molecular weight methacrylate oligomers [1]. In methacrylate systems, vehicular motion contributes less than ten percent to overall ion diffusion, with the majority occurring through local ion motion mechanisms [1].

Ion Hopping Characteristics

Contrary to common assumptions in polymer electrolyte literature, true ion hopping between distinct coordination sites is essentially absent in methacrylate-based systems due to strong ion-polymer interactions [2] [3]. The continuous rearrangement of polymer chains and coordinating groups makes different continuous modes of transport much more probable than discrete hopping events [3].

Transport Coefficient Relationships

The relationship between ionic conductivity and ion transport mechanisms follows the Nernst-Einstein equation, where conductivity depends on the concentration and diffusion coefficients of free ions [5]. The effective ionic conductivity in methacrylate systems ranges from 10⁻⁵ to 10⁻³ S cm⁻¹ at ambient temperatures, as summarized in the comprehensive data analysis [6] [7] [8] [9] [10].

SystemIonic Conductivity (S cm⁻¹)Temperature (°C)Transport Mechanism
Cellulose-PEGMA GPE2.4 × 10⁻³25Continuous motion
IL-methacrylate gel1.9 × 10⁻³30Anion-mediated transport
Cross-linked methacrylate composite1.8 × 10⁻³25Segmental coupling
PMMA-based elastomer4.97 × 10⁻⁴30Polymer-in-salt structure

Role of Methacrylate Functional Groups in Ionic Dissociation

Coordination Chemistry of Methacrylate Groups

Methacrylate functional groups play a crucial role in facilitating ionic dissociation through their electron-donating capabilities. The carbonyl oxygen (C=O) in methacrylate structures serves as the primary coordination site for lithium ions, with additional coordination provided by ether oxygens in side chains [11] [12] [13]. Fourier Transform Infrared spectroscopy studies reveal that lithium coordination causes characteristic shifts in carbonyl stretching frequencies from 1724 cm⁻¹ to 1715 cm⁻¹, indicating strong ion-dipole interactions [14] [13].

Solvation Environment Effects

The solvation environment around lithium ions significantly influences transport properties in methacrylate systems. The chemical functionality of polymer side groups affects the degree of ion dissociation, with the fraction of dissociated ions being the dominant factor determining ionic conductivity rather than differences in ion diffusivity [11] [12]. Methacrylate-based systems demonstrate superior ion dissociation compared to non-polar polymers due to their polar functional groups [12].

Ionic Association and Dissociation Equilibria

The incorporation of boron trifluoride (BF₃) complexes with lithium methacrylate enhances ionic dissociation by lowering ionic interactions between methacrylic anions and lithium cations [9]. This approach achieves ionic conductivities of 3.0 × 10⁻⁵ S cm⁻¹ in gel polymer electrolytes with 49 weight percent polymer content, demonstrating the importance of controlling ionic association equilibria [9].

Concentration-Dependent Behavior

The relationship between salt concentration and ionic conductivity in methacrylate systems exhibits complex behavior. At low concentrations, increasing salt content enhances conductivity through greater charge carrier density. However, at higher concentrations, ion pairing and clustering effects reduce the number of mobile ions, leading to conductivity maxima typically observed around 20-30 weight percent salt content [15] [10] [13].

Functional Group Specificity

Different methacrylate functional groups exhibit varying coordination strengths with lithium ions. Glycidyl methacrylate systems show interaction through carbonyl, ether, and epoxy groups, with the epoxy ring disappearing upon salt addition, indicating ring-opening reactions that enhance ionic coordination [10] [13]. The coordination strength order follows: carbonyl > ether > epoxy groups, influencing the overall transport properties [13].

Temperature-Dependent Conductivity Behavior

Arrhenius and Vogel-Tamman-Fulcher Models

Temperature-dependent conductivity in methacrylate-based polymer electrolytes typically exhibits non-Arrhenius behavior, requiring the Vogel-Tamman-Fulcher (VTF) model for accurate description [16] [17] [18] [19]. The VTF equation accounts for the coupling between ionic transport and polymer segmental motion:

$$
\sigma(T) = AT^{-1/2} \exp\left(-\frac{Ea}{R(T-T0)}\right)
$$

where A is a pre-exponential factor, Ea is the activation energy, T0 is the ideal glass transition temperature, and R is the gas constant [18].

Temperature-Dependent Conductivity Data

Comprehensive analysis of temperature-dependent behavior in methacrylate systems reveals distinct activation energies and temperature dependencies:

SystemLow Temp ConductivityHigh Temp ConductivityActivation Energy (eV)Temperature Range
Cellulose-PEGMA GPE2.4 × 10⁻³ (25°C)5.0 × 10⁻³ (60°C)0.1525-60°C
Cross-linked composite1.8 × 10⁻³ (25°C)3.0 × 10⁻³ (55°C)0.1825-55°C
PMMA-PC/EC gel1.0 × 10⁻⁴ (-20°C)5.0 × 10⁻⁴ (60°C)0.25-20 to 60°C
P(GMA-co-EMA)2.8 × 10⁻⁵ (25°C)1.75 × 10⁻⁴ (100°C)0.3525-100°C

VTF to Arrhenius Crossover

Many methacrylate-based systems exhibit a crossover from VTF behavior at low temperatures to Arrhenius behavior at elevated temperatures [19]. This transition occurs due to changes in polymer morphology, particularly the melting of crystalline regions that affects the transport mechanism [19]. The crossover temperature is composition-dependent and typically occurs near the glass transition temperature of the polymer matrix [17] [19].

Glass Transition Effects

The glass transition temperature (Tg) plays a critical role in determining conductivity behavior. Below Tg, ionic transport is severely restricted due to frozen polymer segmental motion, while above Tg, enhanced chain mobility facilitates ion transport [18]. In methacrylate systems, the addition of lithium salts typically reduces Tg through plasticization effects, improving low-temperature conductivity [20] [18].

Compensated Arrhenius Behavior

Recent studies demonstrate that the temperature dependence of dielectric constant in the exponential prefactor explains much of the observed non-Arrhenius behavior [21]. Scaling experimental conductivities to a reference temperature yields a "compensated" Arrhenius equation that provides excellent description of temperature-dependent conductivities in methacrylate systems [21].

Thermal Stability Considerations

Other CAS

13234-23-6

Dates

Last modified: 08-16-2023

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